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Compound of Interest

Compound Name: 3,3-Dimethyl-1-butene

Cat. No.: B1661986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
Dimethyl-1-butene (also known as neohexene), a key building block in organic synthesis. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering valuable insights for compound identification, purity

assessment, and structural elucidation.

Spectroscopic Data Summary
The key spectroscopic data for 3,3-Dimethyl-1-butene are summarized in the tables below,

providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constants (J)
Hz

5.83 dd 1H =CH-
J = 17.5 Hz, 10.4

Hz

4.93 d 1H =CH₂ (trans) J = 17.5 Hz

4.82 d 1H =CH₂ (cis) J = 10.4 Hz

1.01 s 9H -C(CH₃)₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Carbon Type Assignment

149.3 CH =CH-

108.5 CH₂ =CH₂

45.2 C -C(CH₃)₃

30.6 CH₃ -C(CH₃)₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3080 Medium =C-H Stretch (vinyl)

2960 Strong C-H Stretch (alkane)

1640 Medium C=C Stretch (alkene)

1465 Medium C-H Bend (alkane)

990, 910 Strong =C-H Bend (vinyl out-of-plane)
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Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

84 Moderate [M]⁺ (Molecular Ion)

69 High [M - CH₃]⁺

57 High [C₄H₉]⁺ (tert-butyl cation)

41 Moderate [C₃H₅]⁺ (allyl cation)

29 Moderate [C₂H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above

for 3,3-Dimethyl-1-butene, a volatile liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of 3,3-Dimethyl-1-butene directly into a clean,

dry 5 mm NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

Gently invert the tube several times to ensure the solution is homogeneous.

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

The sample is placed in the spectrometer's probe, and the magnetic field is locked onto

the deuterium signal of the CDCl₃.
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The magnetic field homogeneity is optimized by shimming.

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a

30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a

relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Key

parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition

time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans

(e.g., 512 or more) is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

Place a single drop of neat 3,3-Dimethyl-1-butene onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates.

Ensure there are no air bubbles trapped between the plates.

Instrumentation and Data Acquisition:

The prepared salt plates are mounted in the sample holder of a Fourier Transform Infrared

(FTIR) spectrometer.

A background spectrum of the empty salt plates is recorded first and automatically

subtracted from the sample spectrum.

The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution

of 4 cm⁻¹. The data is collected over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
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Due to its volatility, 3,3-Dimethyl-1-butene is ideally introduced into the mass

spectrometer via a gas chromatograph.

A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is

prepared.

A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated

to ensure rapid vaporization.

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column

(e.g., a non-polar column like DB-5) to separate it from any impurities and the solvent.

Instrumentation and Data Acquisition:

The outlet of the GC column is interfaced with the ion source of the mass spectrometer,

typically an electron ionization (EI) source.

In the EI source, the analyte molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum. The scan

range is typically set from m/z 20 to 200.

Visualizations
The following diagrams illustrate key concepts related to the spectroscopic analysis of 3,3-
Dimethyl-1-butene.
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Spectroscopic Analysis Workflow for 3,3-Dimethyl-1-butene
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Caption: Workflow of Spectroscopic Analysis.
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Mass Spectrometry Fragmentation of 3,3-Dimethyl-1-butene

Molecular Ion
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Caption: Fragmentation Pathway in Mass Spectrometry.

To cite this document: BenchChem. [Spectroscopic Analysis of 3,3-Dimethyl-1-butene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1661986#spectroscopic-data-for-3-3-dimethyl-1-
butene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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